6,8-Dihydroxy-2-methylmercaptopurine
Overview
Description
Synthesis Analysis
The synthesis of related methylmercaptopurine compounds involves several chemical reactions, including alkylation and sulfhydrolysis. For example, 6-mercaptopurine 2'-deoxyriboside, a compound with biological interest, was synthesized starting from 2'-deoxyadenosine via a sulfhydrolysis method, indicating a feasible approach for synthesizing 6,8-dihydroxy-2-methylmercaptopurine and its analogs (Saneyoshi et al., 1980).
Molecular Structure Analysis
Crystallographic studies have provided insights into the molecular structure of methylmercaptopurine derivatives. For instance, the crystal and molecular structures of 6-methylmercaptopurine trihydrate have been determined, showing that these molecules crystallize in the N(9)-H tautomer form. This structural information is crucial for understanding the molecular interactions and reactivity of 6,8-dihydroxy-2-methylmercaptopurine (Cook & Bugg, 1975).
Chemical Reactions and Properties
The reactivity of 6-methylmercaptopurine derivatives under various conditions has been studied, providing insights into their chemical properties. For example, the course of N-alkylation of 6-methylmercaptopurines with methyl iodide in an aprotic solvent yields single methylation products, demonstrating specific reactivity patterns that are likely relevant for the synthesis and modification of 6,8-dihydroxy-2-methylmercaptopurine (Neiman & Bergmann, 1965).
Scientific Research Applications
Anti-cancer Activity
- Field : Oncology
- Application : 6-Mercaptopurine and its derivatives have been shown to suppress cancer cells . The aim of this study was to investigate the bioactivity of 6-MP derivatives and discover new anti-cancer agents .
- Methods : Four 6-Mercaptopurine derivatives were synthesized and their anti-cancer activities were analyzed .
- Results : All of the compounds showed anti-proliferative effects against HepG2 and A2780 cancer cells . Among the synthesized derivatives, 6- ( (naphthalen-2-ylmethyl)thio)-9H-purine (NMSP) showed better anti-cancer activity than other compounds, with an IC 50 value 6.09µg/mL .
Therapeutic Drug Monitoring in Acute Lymphoblastic Leukemia (ALL)
- Field : Hematology
- Application : 6-Mercaptopurine is used in the treatment of Acute Lymphoblastic Leukemia (ALL). This research aimed to quantitatively bioanalyze 6-Mercaptopurine and its metabolites in patients with ALL .
- Methods : Analytes on the Dried Blood Spots (DBS) card were extracted using 90% methanol with 5-fluorouracil (5-FU) as an internal standard .
- Results : Analyte analysis in 22 of 24 ALL patients showed that the measured value of 6-TGMP as an active metabolite was in the range of 29–429 pmol/8 × 10 8 erythrocytes .
properties
IUPAC Name |
2-methylsulfanyl-7,9-dihydro-1H-purine-6,8-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2S/c1-13-6-9-3-2(4(11)10-6)7-5(12)8-3/h1H3,(H3,7,8,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNKHLJAVYVWBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C(=O)N1)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60281732 | |
Record name | 6,8-DIHYDROXY-2-METHYLMERCAPTOPURINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60281732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dihydroxy-2-methylmercaptopurine | |
CAS RN |
14443-37-9 | |
Record name | MLS002638901 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22740 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6,8-DIHYDROXY-2-METHYLMERCAPTOPURINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60281732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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